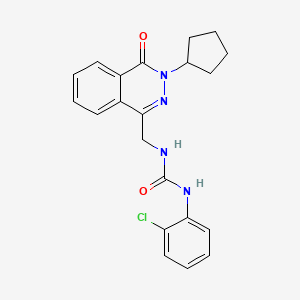

1-(2-Chlorophenyl)-3-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea

Description

1-(2-Chlorophenyl)-3-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea is a synthetic small molecule characterized by a urea backbone bridging a 2-chlorophenyl group and a 3-cyclopentyl-4-oxo-3,4-dihydrophthalazine moiety. The compound’s structure combines a phthalazinone core, known for its pharmacological relevance in kinase and enzyme inhibition, with a substituted urea group that enhances binding affinity to biological targets.

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O2/c22-17-11-5-6-12-18(17)24-21(28)23-13-19-15-9-3-4-10-16(15)20(27)26(25-19)14-7-1-2-8-14/h3-6,9-12,14H,1-2,7-8,13H2,(H2,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKAYKFFPBPAKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)NC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea typically involves multi-step organic reactions. One common approach is to start with the chlorination of aniline to obtain 2-chloroaniline. This intermediate is then reacted with phthalic anhydride to form the phthalazinone core. The final step involves the reaction of the phthalazinone derivative with cyclopentyl isocyanate under controlled conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: The compound’s unique structure makes it a candidate for use in materials science and catalysis.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional distinctions between 1-(2-Chlorophenyl)-3-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea and related compounds:

Key Structural and Functional Differences:

Core Heterocycle Variations: The target compound features a phthalazinone core, while the pyridazinone analog () replaces this with a pyridazinone ring. Phthalazinones are associated with enhanced π-π stacking in enzyme binding compared to pyridazinones, which may alter target specificity . Compound 2k () incorporates a thiazole ring and a benzylidene hydrazinyl group, introducing additional hydrogen-bonding and steric bulk absent in the target compound.

Substituent Effects: The cyclopentyl group on the phthalazinone in the target compound likely increases lipophilicity compared to the methyl group in or the unsubstituted analogs. This could influence membrane permeability and pharmacokinetics. Urea Linker Modifications: The pyridin-3-ylmethyl substituent in DDY02 () may enhance binding to polar enzyme pockets, whereas the 2-chlorophenyl group in the target compound prioritizes hydrophobic interactions.

However, the absence of activity data for the target compound limits direct functional comparisons.

Research Implications and Limitations

- Structural Optimization : The cyclopentyl group in the target compound offers a unique scaffold for probing steric effects in enzyme binding, contrasting with smaller substituents (e.g., methyl in ).

- Data Gaps: While analogs like DDY02 () and 2k () have documented biochemical data, the target compound’s activity profile remains uncharacterized in the provided evidence.

Biological Activity

1-(2-Chlorophenyl)-3-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea is a synthetic compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_{19}H_{20}ClN_{3}O_{2}

- Molecular Weight : 357.83 g/mol

The structure features a urea moiety linked to a chlorophenyl group and a cyclopentyl-substituted phthalazinone, which may contribute to its biological activity.

Pharmacological Activity

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies have shown that derivatives of phthalazinone compounds possess antitumor properties. The presence of the cyclopentyl and chlorophenyl groups in this compound may enhance its interaction with biological targets involved in tumor growth inhibition. For example:

- In vitro studies demonstrated that related compounds can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases and modulation of apoptotic pathways.

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties. This could be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

The proposed mechanism of action for this compound involves:

- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell proliferation and survival.

- Modulation of Apoptosis : The compound may activate intrinsic apoptotic pathways leading to increased cell death in malignant cells.

- Cytokine Modulation : It may reduce the levels of inflammatory cytokines, thereby alleviating inflammation.

Case Studies

Several case studies have reported on the efficacy of similar compounds in clinical settings:

- Case Study 1 : A study involving a related phthalazinone derivative showed significant tumor reduction in animal models when administered at specific dosages.

- Case Study 2 : Clinical trials with analogs demonstrated promising results in patients with chronic inflammatory diseases, highlighting the potential therapeutic applications.

Data Summary

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-Chlorophenyl)-3-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves urea formation via nucleophilic substitution or condensation reactions. Key steps include:

- Building Block Preparation : Phthalazine derivatives (e.g., 3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-ylmethanol) are synthesized via cyclization of substituted hydrazines with diketones.

- Coupling Reaction : Reacting the phthalazine intermediate with 1-(2-chlorophenyl)urea derivatives under conditions such as DCM or ethanol as solvents, with catalysts like DCC (dicyclohexylcarbarbodiimide) for amide bond formation .

- Optimization : Yield is influenced by temperature (20–40°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 molar ratio of amine to electrophile). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and urea linkage. Aromatic protons appear as multiplets in δ 7.0–8.5 ppm, while cyclopentyl protons resonate as multiplet clusters in δ 1.5–2.5 ppm .

- Infrared Spectroscopy (IR) : Urea carbonyl (C=O) stretches appear near 1650–1700 cm⁻¹; phthalazinone C=O absorbs at ~1720 cm⁻¹ .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion).

- X-ray Crystallography : For absolute configuration verification, single-crystal diffraction data (e.g., C–Cl bond distances, dihedral angles) resolve structural ambiguities .

- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound across studies?

Methodological Answer:

- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation times, solvent controls).

- Purity Validation : Use HPLC to rule out impurities (>95% purity threshold) and quantify degradation products .

- Structural Confirmation : Verify batch-to-batch consistency via NMR and X-ray crystallography to exclude isomer formation .

- Data Normalization : Include positive/negative controls (e.g., known kinase inhibitors) to calibrate activity measurements .

Q. What computational strategies can predict the compound’s interactions with biological targets, such as kinases or receptors?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to phthalazinone-sensitive targets (e.g., PARP-1). Focus on hydrogen bonding between the urea moiety and catalytic residues .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability (10–100 ns trajectories) to assess binding free energy (MM-PBSA/GBSA methods).

- QSAR Modeling : Corporate substituent effects (e.g., chlorophenyl vs. methyl groups) to predict activity trends across analogs .

Q. How can interdisciplinary frameworks (e.g., chemical biology or materials science) enhance research on this compound?

Methodological Answer:

- Chemical Biology : Link to kinase signaling pathways by integrating phosphoproteomics (LC-MS/MS) to identify downstream targets .

- Materials Science : Study solid-state stability via DSC (differential scanning calorimetry) and TGA (thermogravimetric analysis) to optimize formulation for in vivo studies .

- Environmental Chemistry : Investigate hydrolytic degradation pathways (e.g., urea cleavage in aqueous buffers at varying pH) using LC-MS .

Q. What strategies improve solubility and stability for in vitro and in vivo studies?

Methodological Answer:

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility while minimizing cytotoxicity .

- pH Adjustment : Test buffered solutions (pH 4–8) to identify stability maxima; monitor via UV-Vis spectroscopy.

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.